Cas no 1323443-43-1 (hept-1-en-6-yn-3-one)

hept-1-en-6-yn-3-one 化学的及び物理的性質
名前と識別子
-
- hept-1-en-6-yn-3-one
- 1-Hepten-6-yn-3-one
- 1323443-43-1
- EN300-6197808
- SCHEMBL19239850
-
- インチ: 1S/C7H8O/c1-3-5-6-7(8)4-2/h1,4H,2,5-6H2
- InChIKey: DTDNXVUTYUVZME-UHFFFAOYSA-N
- ほほえんだ: C=CC(=O)CCC#C
計算された属性
- せいみつぶんしりょう: 108.057514874g/mol
- どういたいしつりょう: 108.057514874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 0.900±0.06 g/cm3(Predicted)
- ふってん: 166.2±23.0 °C(Predicted)
hept-1-en-6-yn-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6197808-1.0g |
hept-1-en-6-yn-3-one |
1323443-43-1 | 95.0% | 1.0g |
$1357.0 | 2025-03-15 | |
Enamine | EN300-6197808-0.05g |
hept-1-en-6-yn-3-one |
1323443-43-1 | 95.0% | 0.05g |
$315.0 | 2025-03-15 | |
Enamine | EN300-6197808-10.0g |
hept-1-en-6-yn-3-one |
1323443-43-1 | 95.0% | 10.0g |
$5837.0 | 2025-03-15 | |
1PlusChem | 1P028VD1-10g |
hept-1-en-6-yn-3-one |
1323443-43-1 | 95% | 10g |
$7277.00 | 2023-12-22 | |
Enamine | EN300-6197808-2.5g |
hept-1-en-6-yn-3-one |
1323443-43-1 | 95.0% | 2.5g |
$2660.0 | 2025-03-15 | |
Enamine | EN300-6197808-0.1g |
hept-1-en-6-yn-3-one |
1323443-43-1 | 95.0% | 0.1g |
$470.0 | 2025-03-15 | |
Enamine | EN300-6197808-5.0g |
hept-1-en-6-yn-3-one |
1323443-43-1 | 95.0% | 5.0g |
$3935.0 | 2025-03-15 | |
Enamine | EN300-6197808-0.5g |
hept-1-en-6-yn-3-one |
1323443-43-1 | 95.0% | 0.5g |
$1058.0 | 2025-03-15 | |
1PlusChem | 1P028VD1-1g |
hept-1-en-6-yn-3-one |
1323443-43-1 | 95% | 1g |
$1740.00 | 2023-12-22 | |
1PlusChem | 1P028VD1-100mg |
hept-1-en-6-yn-3-one |
1323443-43-1 | 95% | 100mg |
$643.00 | 2023-12-22 |
hept-1-en-6-yn-3-one 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
hept-1-en-6-yn-3-oneに関する追加情報
Hept-1-en-6-yn-3-one (CAS No. 1323443-43-1): A Comprehensive Overview
Hept-1-en-6-yn-3-one (CAS No. 1323443-43-1) is a unique and versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound, characterized by its distinct molecular structure, offers a range of properties that make it an intriguing subject for both academic research and industrial development.
The molecular formula of hept-1-en-6-yn-3-one is C7H8O, and it features a conjugated system with a terminal alkyne and an enone moiety. This combination of functional groups imparts the molecule with unique chemical reactivity and physical properties, making it a valuable building block in the synthesis of more complex molecules.
In the realm of synthetic chemistry, hept-1-en-6-yn-3-one has been extensively studied for its role in the construction of bioactive compounds. Recent research has highlighted its utility in the synthesis of natural products and pharmaceutical intermediates. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of hept-1-en-6-yn-3-one as a key intermediate in the total synthesis of certain alkaloids, which are known for their potent biological activities.
The reactivity of the enone and alkyne functionalities in hept-1-en-6-yn-3-one allows for a wide array of chemical transformations. These include cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, which are crucial for the formation of cyclic structures. Additionally, the terminal alkyne can participate in click chemistry reactions, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and materials science.
In the pharmaceutical industry, hept-1-en-6-yn-3-one has shown promise as a precursor for the development of new drugs. Its ability to undergo selective functionalization and derivatization makes it an attractive candidate for drug discovery programs. For example, researchers at a leading pharmaceutical company have utilized hept-1-en-6-yn-3-one-derived compounds in the design of novel inhibitors targeting specific enzymes involved in disease pathways.
Beyond its applications in drug discovery, hept-1-en-6-yn-3-one has also found use in materials science. Its conjugated structure and reactivity make it suitable for the synthesis of conjugated polymers and other advanced materials with potential applications in electronics and energy storage. A recent study published in Advanced Materials explored the use of hept-1-en-6-yn-3-one-based monomers in the preparation of conductive polymers with enhanced electrical properties.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Research on hept-1-en-6-yne-based compounds has shown that they can be synthesized using green chemistry principles, minimizing environmental footprint. For instance, a study published in Green Chemistry reported a sustainable route to produce hept-1-en-yne-based derivatives using catalytic systems that reduce waste and energy consumption.
In conclusion, hept-1-en-yne-based compounds like hept-yne-based derivatives represent a class of molecules with significant potential across multiple disciplines. Their unique chemical properties and reactivity profiles make them valuable tools for synthetic chemists, pharmaceutical researchers, and materials scientists alike. As research continues to advance, it is likely that new applications and insights into these compounds will emerge, further solidifying their importance in modern scientific endeavors.
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